2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide
CAS No.:
Cat. No.: VC14807654
Molecular Formula: C13H19N5O3
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19N5O3 |
---|---|
Molecular Weight | 293.32 g/mol |
IUPAC Name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methylpropyl)acetamide |
Standard InChI | InChI=1S/C13H19N5O3/c1-8(2)5-14-9(19)6-18-7-15-11-10(18)12(20)17(4)13(21)16(11)3/h7-8H,5-6H2,1-4H3,(H,14,19) |
Standard InChI Key | PLGUMQLRQZHBBL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound belongs to the 7H-purine acetamide class, characterized by a purine core modified at the 7-position with an acetamide group. The purine moiety contains two methyl substituents at the 1- and 3-positions, alongside diketone functional groups at the 2- and 6-positions . The N-(2-methylpropyl) side chain distinguishes it from analogs like HC-030031, which feature a 4-isopropylphenyl group .
Key structural attributes include:
-
Molecular formula: Hypothesized as C₁₆H₂₁N₅O₃ based on analogous compounds .
-
Molecular weight: Estimated at ~355.4 g/mol, comparable to HC-030031 (355.4 g/mol) .
-
Solubility: Likely limited aqueous solubility, with preferential dissolution in dimethyl sulfoxide (DMSO) or similar polar aprotic solvents, as observed in related purine derivatives .
Table 1: Comparative Structural Properties of Purine Acetamide Derivatives
Synthesis and Derivative Formation
Acylation and Alkylation Strategies
Purine derivatives are typically synthesized through sequential acylation and alkylation reactions. For example, 4,5-diamino-6-methyl-2-methylthiopyrimidine undergoes acetylation to yield intermediates that are subsequently ethylated, with reaction sites influenced by the basicity of amino groups . Applied to the target compound, this approach would involve:
-
Acylation: Introducing the acetamide group at the purine’s 7-position using acetyl chloride or analogous reagents.
-
Alkylation: Attaching the 2-methylpropyl group via nucleophilic substitution, leveraging the reactivity of the purine’s nitrogen atoms .
Challenges in Regioselectivity
The selectivity of alkylation in purine systems is highly dependent on steric and electronic factors. Ethylation studies on acetylated 4,5-diamino-6-methyl-2-methylthiopyrimidine demonstrate that acetylation shifts the reactivity of exocyclic amino groups, leading to preferential substitution at the 5-position over the 4-position . This principle likely extends to the target compound, where the 2-methylpropyl group’s bulkiness may further influence regiochemical outcomes.
Pharmacological Activity and TRPA1 Antagonism
Mechanistic Insights from Structural Analogs
HC-030031, a well-characterized TRPA1 antagonist, shares critical structural motifs with the target compound, including the 1,3-dimethyl-2,6-dioxopurine core . Mechanistic studies on HC-030031 reveal:
-
TRPA1 Inhibition: Blocks calcium influx induced by allyl isothiocyanate (AITC) with an IC₅₀ of ~5.3 μM .
-
Selectivity Profile: No significant activity against TRPV1, TRPV4, or other ion channels at therapeutic concentrations .
Given these parallels, the target compound is hypothesized to exhibit similar TRPA1 antagonism, modulated by its unique N-(2-methylpropyl) substituent.
Structure-Activity Relationship (SAR) Considerations
Comparative Analysis with Analogous Compounds
HC-030031: A Benchmark TRPA1 Antagonist
HC-030031 (C₁₈H₂₁N₅O₃) serves as a pharmacological benchmark due to its well-documented efficacy in preclinical pain models . Key distinctions from the target compound include:
-
Substituent Effects: The 4-isopropylphenyl group in HC-030031 enhances π-π stacking interactions with TRPA1’s aromatic residues, potentially contributing to its nanomolar affinity .
-
Metabolic Stability: The aryl group may confer greater resistance to hepatic metabolism compared to the target compound’s aliphatic chain.
N-(3,4-Dimethylphenyl) Analog (CAS 332117-06-3)
This analog (C₁₇H₁₉N₅O₃) exhibits reduced molecular weight (341.36 g/mol) and density (1.36 g/cm³) , highlighting how minor substituent changes impact physicochemical properties. Its biological activity remains uncharacterized, underscoring the need for empirical testing of the target compound.
Future Directions and Research Gaps
Experimental Validation Priorities
-
TRPA1 Activity Assays: Calcium imaging or patch-clamp studies to quantify inhibition potency (IC₅₀) against human TRPA1.
-
Selectivity Screening: Profiling against TRPV1, TRPM8, and other sensory ion channels to confirm specificity.
-
Pharmacokinetic Studies: Assessing oral bioavailability, half-life, and metabolic pathways in rodent models.
Synthetic Optimization Opportunities
-
Side Chain Modifications: Introducing heteroatoms or cyclic structures to the 2-methylpropyl group may enhance binding affinity or metabolic stability.
-
Prodrug Strategies: Esterification of the acetamide’s carbonyl group could improve membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume